molecular formula C8H12N2O3 B13595541 Methyl 2-(1-ethyl-1h-imidazol-5-yl)-2-hydroxyacetate

Methyl 2-(1-ethyl-1h-imidazol-5-yl)-2-hydroxyacetate

Cat. No.: B13595541
M. Wt: 184.19 g/mol
InChI Key: SMEXHGZWJMVVKQ-UHFFFAOYSA-N
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Description

Methyl 2-(1-ethyl-1H-imidazol-5-yl)-2-hydroxyacetate is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-ethyl-1H-imidazol-5-yl)-2-hydroxyacetate typically involves the reaction of 1-ethyl-1H-imidazole with methyl 2-bromo-2-hydroxyacetate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-ethyl-1H-imidazol-5-yl)-2-hydroxyacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Methyl 2-(1-ethyl-1H-imidazol-5-yl)-2-oxoacetate.

    Reduction: Methyl 2-(1-ethyl-1H-imidazol-5-yl)-2-hydroxyethanol.

    Substitution: Various halogenated or nitro-substituted derivatives of the imidazole ring.

Scientific Research Applications

Methyl 2-(1-ethyl-1H-imidazol-5-yl)-2-hydroxyacetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving imidazole derivatives.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-(1-ethyl-1H-imidazol-5-yl)-2-hydroxyacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity. Additionally, the compound can interact with biological membranes, affecting their permeability and function.

Comparison with Similar Compounds

Methyl 2-(1-ethyl-1H-imidazol-5-yl)-2-hydroxyacetate can be compared with other imidazole derivatives such as:

    Methyl 2-(1-methyl-1H-imidazol-5-yl)-2-hydroxyacetate: Similar structure but with a methyl group instead of an ethyl group.

    Methyl 2-(1-ethyl-1H-imidazol-4-yl)-2-hydroxyacetate: Similar structure but with the imidazole ring substituted at a different position.

    Methyl 2-(1-ethyl-1H-imidazol-5-yl)-2-oxoacetate: Oxidized form of the compound.

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

methyl 2-(3-ethylimidazol-4-yl)-2-hydroxyacetate

InChI

InChI=1S/C8H12N2O3/c1-3-10-5-9-4-6(10)7(11)8(12)13-2/h4-5,7,11H,3H2,1-2H3

InChI Key

SMEXHGZWJMVVKQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC=C1C(C(=O)OC)O

Origin of Product

United States

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